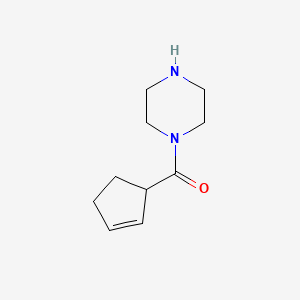
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is a chemical compound that features a cyclopentene ring and a piperazine ring connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone typically involves the reaction of cyclopent-2-en-1-one with piperazine in the presence of a suitable catalyst. One common method involves the use of lithium carbonate as a base to facilitate the elimination of α-bromo-cyclopentanone, followed by the addition of piperazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving controlled temperatures and pressures to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-2-en-1-one derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . The compound binds to the active site of MAGL, inhibiting its activity and thereby modulating the levels of endocannabinoids in the body.
Comparison with Similar Compounds
Similar Compounds
Phenyl(piperazin-1-yl)methanone: Similar in structure but with a phenyl group instead of a cyclopentene ring.
Cyclopropyl(piperazin-1-yl)methanone: Features a cyclopropyl group instead of a cyclopentene ring.
Uniqueness
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is unique due to its combination of a cyclopentene ring and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
350509-30-7 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
cyclopent-2-en-1-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C10H16N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h1,3,9,11H,2,4-8H2 |
InChI Key |
FUEQFFCZAGYXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



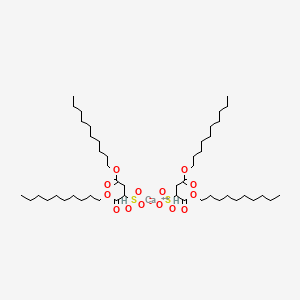

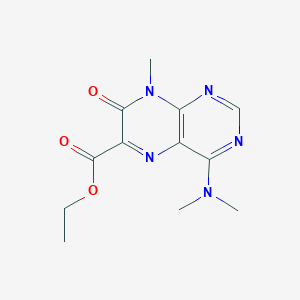
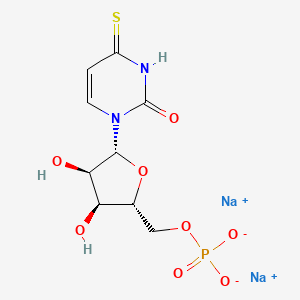
![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)
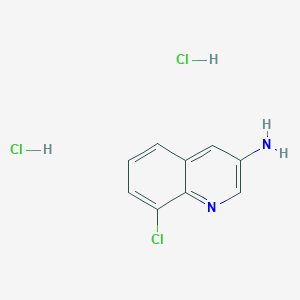

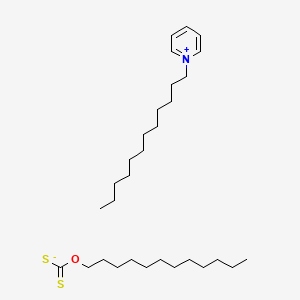
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)


![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
